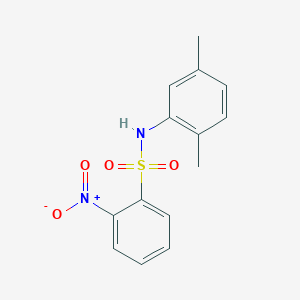

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-7-8-11(2)12(9-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFQBOINVLVHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354696 | |

| Record name | Benzenesulfonamide, N-(2,5-dimethylphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117561-94-1 | |

| Record name | Benzenesulfonamide, N-(2,5-dimethylphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: N-(2,5-dimethylphenyl)-2-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-(2,5-dicarboxyphenyl)-2-nitrobenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Comparisons with Analogous Compounds

Torsion and Dihedral Angles

The substituent positions on the anilino ring significantly affect molecular geometry. Key comparisons include:

Table 1: Structural Parameters of Selected Sulfonamides

- Nitrobenzenesulfonamides: The 2,5-dimethyl derivative (I) exhibits a larger S—N torsion angle (71.41°) compared to the 2,3-dimethyl analogue (II), which has two distinct conformations (-60.37° and 58.81°) due to steric hindrance from adjacent methyl groups . The dihedral angles between the sulfonyl and anilino rings also differ, with I (51.07°) being less twisted than II (53.67° and 56.99°) .

- Non-Nitrobenzenesulfonamides: In N-(2,5-dimethylphenyl)benzenesulfonamide (without a nitro group), the S—N torsion angle (62.7°) and dihedral angle (40.4°) are smaller than those in nitro-substituted analogues, highlighting the nitro group’s steric and electronic effects .

Implications of Substituent Positioning

Steric and Electronic Effects

- Ortho-Substituents: Compounds with ortho-methyl groups (e.g., 2,3- or 2,6-dimethyl derivatives) exhibit reduced S—N torsion angles due to steric clashes, forcing the sulfonyl and anilino rings into closer proximity .

- Nitro Group Influence: The electron-withdrawing nitro group increases the sulfonyl ring’s polarity, enhancing hydrogen-bond acceptor strength. This stabilizes dimerization but may reduce solubility compared to non-nitro analogues .

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a sulfonamide functional group and a nitro group attached to a dimethyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 298.33 g/mol. The presence of the nitro group contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis. By competitively inhibiting this enzyme, the compound disrupts bacterial folic acid production, essential for DNA replication and cell division.

- Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's ability to disrupt folate synthesis is central to its antibacterial mechanism .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The exact mechanisms remain under investigation, but the modulation of enzyme activities critical for cancer progression is a focal point.

Research Findings and Case Studies

A summary of notable studies on this compound is presented in the table below:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; inhibits folate synthesis. | |

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential modulation of signaling pathways. | |

| Mechanism Exploration | Identified as a competitive inhibitor of dihydropteroate synthase; reactive intermediates formed from nitro group bioreduction. |

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, and how is purity confirmed?

- Methodological Answer : The compound is synthesized by reacting 2-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline in a 1:1 stoichiometric ratio under reflux for 15 minutes. Post-reaction, the mixture is cooled, precipitated in ice-cold water, and washed with dilute HCl to remove unreacted reagents. Purification involves recrystallization from ethanol. Purity is confirmed via melting point consistency and infrared (IR) spectroscopy to validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and nitro group absorption near 1520–1350 cm⁻¹) .

Q. How is the molecular conformation of this compound determined, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction reveals a twisted conformation at the S–N bond (torsional angle: 71.41°). The N–H bond adopts a syn orientation relative to the ortho-nitro group and anti to the ortho-methyl group on the anilino ring. Dihedral angles between the sulfonyl and anilino rings (51.07°) indicate non-planarity, influencing intermolecular hydrogen bonding (N–H···O=S) that forms inversion dimers (Table 1, Fig. 2) .

Advanced Research Questions

Q. How do substituent positions on the anilino ring influence molecular packing and hydrogen bonding in related sulfonamides?

- Methodological Answer : Substituent steric and electronic effects dictate torsional angles and crystal packing. For example:

- N-(2,5-dimethylphenyl) derivative : Torsional angle = 71.41°, dihedral angle = 51.07° .

- N-(3,5-dimethylphenyl) derivative : Torsional angles = -66.67° and -70.56°, dihedral angles = 56.22° and 58.16° .

- N-(2,3-dimethylphenyl) derivative : Torsional angles = -60.37° and 58.81°, dihedral angles = 53.67° and 56.99° .

Increased steric bulk (e.g., meta-substituents) enhances ring twisting, while ortho-substituents stabilize specific hydrogen-bonded motifs. Computational modeling (e.g., DFT) can predict these trends .

Q. What crystallographic refinement strategies are recommended for resolving sulfonamide structures with disorder or weak diffraction?

- Methodological Answer : Use SHELXL (SHELX suite) for refinement:

- Apply riding models for aromatic C–H (0.93 Å) and methyl C–H (0.96 Å) atoms.

- Refine amino H atoms isotropically with distance restraints (N–H = 0.86 Å).

- For weak data, apply multi-scan absorption corrections (e.g., CrysAlis RED) and high-resolution filters. Validate using R-factors (< 5% for high-quality data) and check for residual electron density peaks .

Q. How can structural data from related sulfonamides resolve contradictions in hydrogen-bonding patterns?

- Methodological Answer : Compare hydrogen-bond geometries (D–H···A distances, angles) across derivatives:

| Compound | D–H···A (Å) | Angle (°) | Interaction Type | Reference |

|---|---|---|---|---|

| N-(2,5-dimethylphenyl) | 2.12 | 165 | N–H···O=S (dimer) | |

| N-(3,5-dimethylphenyl) | 2.10 | 163 | N–H···O=S (chain) | |

| Discrepancies arise from substituent-driven packing differences. Use Mercury (CCDC) to visualize and analyze packing motifs . |

Q. What synthetic applications does this compound have in complex molecule synthesis?

- Methodological Answer : The sulfonamide group acts as a directing/protecting group in multi-step syntheses. For example:

- Caulibugulones A–D : A related sulfonamide (N-(2,5-dimethoxybenzyl)-N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide) undergoes Pomeranz–Fritsch cyclization to form isoquinoline intermediates. Oxidation with N-haloimides (e.g., NBS) yields isoquinolinediones (24–57% overall yield) .

- Method Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity in nitro-group reactions.

Data-Driven Analysis

Q. How can researchers reconcile conflicting torsional angle reports for sulfonamides with similar substituents?

- Methodological Answer : Perform a meta-analysis of crystallographic data (CSD/ICSD databases) and assess environmental factors:

- Crystal Symmetry : Triclinic vs. monoclinic systems may impose packing constraints.

- Temperature : Data collected at 100 K vs. room temperature can affect thermal motion and bond precision.

- Software : SHELXL vs. other refinement programs may yield slight variances in H-atom positioning. Cross-validate using independent datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.